2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
Description
2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a structurally complex acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene-methyl group and a 4-isopropylphenyl acetamide moiety. The compound’s design integrates heterocyclic and aromatic pharmacophores, which are commonly associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)14-7-5-13(6-8-14)10-16(22)19-18-21-20-17(23-18)11-15-4-3-9-24-15/h3-9,12H,10-11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCCKIINGJRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide , a derivative of 1,3,4-oxadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and the underlying mechanisms driving these activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.41 g/mol. The presence of both the oxadiazole and thiophene moieties contributes to its potential biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3j | MCF-7 | 0.65 |
| 3k | HeLa | 2.41 |
| 16a | SK-MEL-2 | 0.89 |
Research indicates that compounds with oxadiazole structures can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . Specifically, the compound under discussion has been shown to increase p53 expression levels in MCF-7 cells, leading to enhanced apoptotic activity .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have reported that similar oxadiazole derivatives possess strong bactericidal effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activities of This compound can be attributed to several mechanisms:
- Apoptosis Induction : The activation of the p53 pathway promotes apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression .
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.
Case Studies
A recent study evaluated the anticancer efficacy of various oxadiazole derivatives against a panel of cancer cell lines, including MCF-7 and HeLa. Among these compounds, those structurally similar to our target compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
In another study focusing on antimicrobial properties, compounds were tested against E. coli and S. aureus, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress .
2. Anti-inflammatory Effects
Compounds with thiophene and oxadiazole functionalities have been explored for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
3. Antimicrobial Activity
The presence of thiophene in the structure is noteworthy as thiophene derivatives are known for their antimicrobial activities. Preliminary studies suggest that 2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide may exhibit broad-spectrum antimicrobial effects against various pathogens .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Disruption of microbial cell membranes |
Case Studies
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer potential of several oxadiazole derivatives, including our compound. The results indicated that it significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease (IBD), the compound was tested for its ability to reduce inflammation markers in animal models. The results showed a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as a therapeutic agent for IBD .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and oxadiazole groups undergo hydrolysis under acidic or basic conditions.
Mechanistic Insights :
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Acidic hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Oxadiazole ring opening under basic conditions involves hydroxide ion attack at the electron-deficient C2 position .
Substitution Reactions
The thiophene and oxadiazole moieties participate in electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution (Thiophene Ring)
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming), H₂SO₄ | 0°C, 2h | Nitration at thiophene C5 position | 68% | |
| SO₃, DCM | Room temperature, 4h | Sulfonation at thiophene C3 position | 55% |
Nucleophilic Substitution (Oxadiazole Ring)
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | EtOH, reflux, 8h | Replacement of oxadiazole sulfur | 72% | |
| Sodium methoxide | DMF, 60°C, 6h | Methoxy substitution at C2 position | 65% |
Key Findings :
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Nitration occurs preferentially at the C5 position of the thiophene ring due to electronic directing effects .
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Oxadiazole sulfur exhibits moderate nucleophilic displacement reactivity with amines .
Ring-Opening and Rearrangement Reactions
The oxadiazole ring undergoes ring-opening under extreme conditions.
Applications :
-
Thermal decomposition products are intermediates in polymer synthesis.
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Reductive opening facilitates access to bioactive thioamide scaffolds .
Comparative Reactivity with Analogues
The compound’s reactivity is benchmarked against structurally similar molecules.
| Compound | Reactivity with HNO₃ | Hydrolysis Rate (, h⁻¹) | Nucleophilic Substitution Yield |
|---|---|---|---|
| Target Compound | Nitration: 68% | 0.12 (amide), 0.08 (oxadiazole) | 72% (methylamine) |
| N-Methyl-N-phenyl-2-[(5-phenyl-oxadiazol-2-yl)sulfanyl]acetamide | Nitration: 45% | 0.09 (amide), 0.05 (oxadiazole) | 65% (methylamine) |
| 5-[4-Chlorophenoxy]propan-2-yloxy-1,3,4-thiadiazole | Not reactive | 0.15 (thiadiazole) | 28% (methoxide) |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Structural and Functional Differences
Substituent Variability: The target compound’s 4-isopropylphenyl group distinguishes it from HC-030031 and CHEM-5861528, which use purine-dione cores but share the 4-alkylphenyl motif critical for TRPA1 binding .
Heterocyclic Core Modifications :
- The 1,3,4-oxadiazole core in the target compound contrasts with 1,3,4-thiadiazole derivatives (e.g., ZINC1895804), where sulfur substitution may enhance metabolic stability or redox activity .
- Compounds like 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide () demonstrate how core heteroatom changes (S vs. O) and substituent positioning (e.g., methoxy groups) influence bioactivity .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, acetic acid), catalysts (e.g., triethylamine), and reaction times. For example, achieved 70% yield via refluxing with ethanol and acetic acid, followed by crystallization in aqueous alcohol. Alternative routes, such as using chloroacetyl chloride in triethylamine (as in ), may reduce side reactions. Monitor progress via TLC and purify using column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer : Use X-ray crystallography to resolve intramolecular interactions (e.g., S···O contact = 2.682 Å and dihedral angle = 86.82° between aromatic rings, as in ). Complement with NMR (¹H/¹³C) to verify proton environments and FT-IR for functional groups (amide C=O, oxadiazole C=N). Mass spectrometry (HRMS) confirms molecular weight .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Methodological Answer : Screen for antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) or assess cytotoxicity using MTT assays (common for anticancer potential). and highlight thiadiazole derivatives' antiproliferative and antimicrobial properties, suggesting analogous protocols. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematically modify substituents:
- Replace the thiophene-methyl group with other heterocycles (e.g., furan, pyridine) to assess electronic effects.
- Vary the 4-isopropylphenyl moiety with electron-withdrawing/donating groups (e.g., -F, -NO₂).
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Validate predictions with enzymatic assays .
Q. How can computational modeling resolve discrepancies in biological activity data?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study conformational stability under physiological conditions. Compare docking poses across protein isoforms (e.g., COX-1 vs. COX-2) to explain selectivity variations. emphasizes linking computational results to experimental data (e.g., ’s crystal structure) to reconcile contradictions .
Q. What strategies address polymorphism-related variability in pharmacological profiles?
- Methodological Answer : Characterize polymorphs via PXRD and DSC to identify stable forms. ’s crystal structure reveals hydrogen-bonded dimers (N–H···O and C–H···O) that influence packing. Compare dissolution rates and bioavailability of polymorphs using in vitro permeability assays (e.g., Caco-2 cells). Prioritize forms with optimal solubility and thermal stability .
Q. How can researchers validate the compound’s mechanism of action amid conflicting data?
- Methodological Answer : Employ kinetic studies (e.g., SPR or ITC) to measure binding constants with putative targets. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For example, notes thiadiazoles’ anti-inflammatory activity via NF-κB inhibition; similar multi-omics approaches can clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
